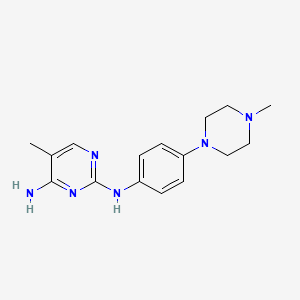

5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6/c1-12-11-18-16(20-15(12)17)19-13-3-5-14(6-4-13)22-9-7-21(2)8-10-22/h3-6,11H,7-10H2,1-2H3,(H3,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHAICAGPHJUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N)NC2=CC=C(C=C2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718802 | |

| Record name | 5-Methyl-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936092-52-3 | |

| Record name | 5-Methyl-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine involves multiple steps, starting with the preparation of intermediate compounds. The reaction typically involves the use of pyrimidine derivatives and piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often include controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various substituted pyrimidine derivatives .

Scientific Research Applications

5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in inhibiting kinases and its effects on cellular processes.

Medicine: Investigated for its potential in treating cancer, cardiovascular diseases, and autoimmune disorders.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine involves the inhibition of protein tyrosine kinases. These kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to the suppression of abnormal cell growth and proliferation. The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequent signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidine-2,4-diamine scaffold is a common framework for kinase inhibitors. Key structural variations among analogs include:

Key Observations:

- 5-Substituent: The target compound’s 5-methyl group is distinct from the 5-chloro in TAE684, Brigatinib, and WY-134.

- N2-Substituent: The 4-(4-methylpiperazin-1-yl)phenyl group in the target compound is simpler than the piperidine-triazole or piperidine-methoxy motifs in TAE684 and WY-135, which may reduce off-target effects but also limit potency .

- N4-Substituent: The absence of a bulky N4-substituent (e.g., sulfonyl or phosphoryl groups) in the target compound may reduce metabolic stability compared to Brigatinib .

Kinase Selectivity and Clinical Relevance

- TAE684 and Brigatinib exhibit nanomolar potency against ALK and are effective in ALK-driven cancers, with Brigatinib showing clinical efficacy in NSCLC .

- WY-135 demonstrates strong anti-proliferative activity in ALK+ cell lines (IC50 = 8 nM) by inhibiting downstream pathways like STAT3 and AKT .

- (R)-9b mesylate targets ACK1/TNK2, indicating divergent kinase selectivity compared to ALK-focused analogs .

The target compound’s 5-methyl group may confer unique selectivity profiles, but further studies are needed to confirm this.

Biological Activity

5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine is a biarylmethapyrimidine compound recognized for its biological activity, particularly as an inhibitor of various kinases. This compound has significant implications in the treatment of several diseases, including cancer and autoimmune disorders. This article explores the biological activity of this compound, detailing its mechanisms, applications in research and medicine, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 936092-52-3

- Molecular Formula : C16H22N6

- Molecular Weight : 298.4 g/mol

The primary mechanism of action for this compound involves the inhibition of protein tyrosine kinases, specifically those in the Janus kinase (Jak) family. These kinases are crucial for various signaling pathways that regulate cell growth and differentiation. By binding to the active site of these kinases, the compound effectively prevents phosphorylation processes essential for signal transduction, leading to reduced cell proliferation and survival in malignant cells.

Biological Activity

Research indicates that this compound exhibits potent inhibitory effects against several kinase targets:

| Kinase Target | Inhibition IC50 (µM) | Biological Relevance |

|---|---|---|

| Jak1 | 0.05 | Involved in immune response regulation |

| Jak2 | 0.02 | Plays a role in hematopoiesis and immune function |

| Tyk2 | 0.04 | Important for cytokine signaling |

These values suggest that the compound is highly effective at low concentrations, making it a promising candidate for therapeutic applications.

Case Study 1: Cancer Treatment

A study published in Cancer Research demonstrated that this compound effectively inhibited tumor growth in xenograft models of leukemia. The study reported a significant reduction in tumor volume (up to 70%) when treated with this compound compared to controls. The mechanism was linked to apoptosis induction through the suppression of Jak signaling pathways.

Case Study 2: Autoimmune Disorders

Another investigation focused on the compound's efficacy in treating autoimmune diseases such as rheumatoid arthritis. The results indicated that treatment led to decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting that the compound could modulate immune responses effectively.

Applications in Medicine

The potential applications of this compound extend beyond oncology to include:

- Cardiovascular Diseases : As a kinase inhibitor, it may help regulate pathways involved in heart disease.

- Autoimmune Disorders : Its ability to inhibit inflammatory cytokines presents opportunities for treating conditions like lupus and multiple sclerosis.

Q & A

Basic Research Questions

What are the standard synthetic routes and characterization methods for 5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine?

Methodological Answer:

The compound can be synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting a chloropyrimidine precursor (e.g., 2,4-dichloro-5-methylpyrimidine) with 4-(4-methylpiperazin-1-yl)aniline under reflux in ethanol or 2-methoxyethanol. Microwave-assisted heating (110–160°C) with HCl catalysis enhances reaction efficiency . Post-synthesis purification employs column chromatography (e.g., normal phase with methanol/ammonium hydroxide) or recrystallization. Characterization requires:

- HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .

- NMR (¹H/¹³C) to confirm substitution patterns, e.g., aromatic protons at δ 6.5–8.5 ppm and methylpiperazine signals at δ 2.3–3.5 ppm .

- HRMS/LC-MS for molecular weight validation (e.g., [M+H]⁺ calculated vs. observed) .

How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Structural validation combines:

- X-ray crystallography for absolute configuration (if crystalline).

- 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the piperazine and pyrimidine regions .

- Elemental analysis (C, H, N) to verify stoichiometry.

Purity is assessed via: - HPLC-UV/ELSD with multiple solvent systems (e.g., methanol-phosphate buffer) to detect impurities <0.5% .

- Thermogravimetric analysis (TGA) to check for solvent residues or decomposition .

What are the primary biological targets or pathways associated with this compound?

Methodological Answer:

Pyrimidine-2,4-diamine derivatives are frequently kinase inhibitors. Based on structural analogs (e.g., NVP-TAE684, LDK378), this compound may target:

- Anaplastic lymphoma kinase (ALK) due to the 4-methylpiperazine-phenyl moiety enhancing ATP-binding pocket interactions .

- Dihydrofolate reductase (DHFR) via competitive inhibition of the pterin-binding site, common in pyrimidine-based antifolates .

To identify targets, perform: - Kinase profiling assays (e.g., Eurofins KinaseScan®) at 1–10 µM .

- Enzyme inhibition assays (IC₅₀ determination) with recombinant DHFR .

Advanced Research Questions

How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

SAR studies focus on:

- Piperazine substituents : Replace 4-methylpiperazine with morpholine or piperidine to modulate solubility and selectivity .

- Pyrimidine substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 5 to enhance potency .

- Aryl ring modifications : Fluorine or methoxy groups on the phenyl ring improve metabolic stability .

Key experiments : - Synthesize analogs via parallel chemistry and test in cellular assays (e.g., ALK-positive Ba/F3 proliferation) .

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes against ALK (PDB: 4FZV) .

How should researchers design pharmacokinetic studies to evaluate plasma stability?

Methodological Answer:

- In vitro plasma stability : Incubate the compound (1–10 µM) in human or rodent plasma at 37°C. Collect samples at 0, 1, 6, 12, and 24 hours. Quench with acetonitrile, centrifuge, and analyze via LC-MS/MS. Calculate half-life (t₁/₂) using non-compartmental analysis .

- Metabolite identification : Use high-resolution MS (e.g., Q-TOF) to detect oxidative (e.g., piperazine N-oxidation) or hydrolytic metabolites .

How to resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

Discrepancies may arise from:

- Cellular vs. enzymatic assays : Cellular permeability (e.g., P-gp efflux) can reduce apparent potency. Test with efflux inhibitors (e.g., verapamil) .

- Species-specific differences : Validate targets in human-derived cell lines (e.g., NCI-H2228 for ALK) alongside recombinant human enzymes .

- Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and buffer pH (7.4) .

What methods are critical for assessing enzyme inhibition kinetics?

Methodological Answer:

- Steady-state kinetics : Vary substrate (e.g., ATP for kinases) and inhibitor concentrations. Fit data to Michaelis-Menten or Morrison equations to determine Kᵢ/Kᵢ* .

- Time-dependent inhibition : Pre-incubate enzyme with inhibitor (0–60 min) to assess irreversible binding (common with covalent inhibitors) .

- Isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) .

How to profile selectivity against off-target kinases or enzymes?

Methodological Answer:

- Broad-panel screening : Use services like DiscoverX KINOMEscan® (≥400 kinases) at 1 µM. Prioritize kinases with <50% residual activity .

- Counter-screening : Test against structurally related enzymes (e.g., JAK2, EGFR) to identify scaffold-specific liabilities .

- Cellular thermal shift assay (CETSA) to confirm target engagement in lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.